molecular formula C11H15NO3 B4691014 2-ethoxy-N-(3-methoxyphenyl)acetamide

2-ethoxy-N-(3-methoxyphenyl)acetamide

Cat. No.: B4691014
M. Wt: 209.24 g/mol
InChI Key: DTRXXUMXRCKJLK-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(3-methoxyphenyl)acetamide is an acetamide derivative featuring an ethoxy group (-OCH₂CH₃) attached to the acetamide backbone and a methoxy-substituted phenyl ring at the N-position. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol. The compound’s structure combines electron-donating groups (ethoxy and methoxy), which influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-ethoxy-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-15-8-11(13)12-9-5-4-6-10(7-9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRXXUMXRCKJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-methoxyphenyl)acetamide typically involves the reaction of 3-methoxyaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 3-methoxyaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired acetamide product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new acetamide derivatives with different substituents.

Scientific Research Applications

2-ethoxy-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural analogs and their substituent-driven differences:

Compound Name Substituents/Modifications Biological Activity Key Differences vs. Target Compound
N-(4-Ethoxy-2-nitrophenyl)acetamide Ethoxy + nitro groups on phenyl ring Antimicrobial Nitro group enhances electron-withdrawing effects, increasing reactivity but reducing solubility.
2-(4-Chlorophenoxy)-N-(3-nitrophenyl)acetamide Chlorophenoxy + nitro groups Anticancer Chlorine substituent increases hydrophobicity and metabolic stability.
2-Bromo-N-(3-methoxyphenyl)butanamide Bromine + butanamide backbone Enzyme inhibition Bromine enhances electrophilicity; longer chain may alter target binding.
N-(2-Ethoxyphenyl)-2-(3-methylphenyl)acetamide Ethoxyphenyl + methylphenyl Unspecified Methyl group increases steric hindrance, potentially reducing receptor affinity.
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide Amino + chloro + methoxyethoxy Enhanced activity Amino group improves solubility; chlorine enhances bioactivity.
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy and ethoxy groups in the target compound improve solubility and π-π stacking interactions compared to nitro or chloro substituents, which are more electron-withdrawing and hydrophobic .
  • Steric Effects : Compounds with bulkier substituents (e.g., methylphenyl) exhibit reduced receptor binding efficiency compared to the target compound’s methoxyphenyl group .
Key Observations:
  • Anticancer Potential: The target compound’s methoxyphenyl group may synergize with its acetamide backbone to inhibit kinases or induce apoptosis, akin to pyridazine and thienopyrimidinone derivatives .
  • Solubility vs. Activity : Methoxy groups enhance aqueous solubility compared to chlorinated analogs, though chlorinated compounds often exhibit higher metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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